

(25RS)-26-Hydroxycholesterol-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (25RS)-26-Hydroxycholesterol-d4

Cat. No.: B587568

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(25RS)-26-Hydroxycholesterol-d4 is a deuterated, stable isotope-labeled version of 26-hydroxycholesterol, a critical oxysterol in human physiology. This document serves as an indepth technical resource for researchers, scientists, and drug development professionals, detailing its properties, biological significance, and applications, with a focus on its use as an internal standard for mass spectrometry.

Physicochemical and Handling Properties

(25RS)-26-Hydroxycholesterol-d4 is a synthetic compound where four hydrogen atoms have been replaced by deuterium on the sterol side chain. The "(25RS)" designation indicates that the compound is a racemic mixture of the (25R) and (25S) stereoisomers. The natural form of the molecule is the (25R) isomer. This deuteration renders the molecule heavier than its endogenous counterpart, making it an ideal internal standard for precise quantification in biological matrices.

Table 1: Physicochemical and Handling Data



Property	Value	Reference
Chemical Name	(25RS)-26-Hydroxycholesterol- 24,24,26,26-d4	LGC Standards
Molecular Formula	C27H42D4O2	LGC Standards
Molecular Weight	~406.68 g/mol	LGC Standards
Accurate Mass	406.3749	LGC Standards
Unlabeled CAS	13095-61-9	LGC Standards
Appearance	Crystalline Solid	Cayman Chemical[1]
Purity	≥98% Chemical Purity; ≥98 atom % D	LGC Standards
Storage	+4°C or -20°C for long-term	LGC Standards, Cayman Chemical[1]
Shipping	Ambient Temperature	LGC Standards
Solubility	Soluble in organic solvents like ethanol (~20 mg/ml), DMSO (~0.1 mg/ml), and Dimethylformamide (DMF) (~2 mg/ml). Sparingly soluble in aqueous buffers.	Cayman Chemical[1]

Biological Significance of 26-Hydroxycholesterol

The non-deuterated parent compound, 26-hydroxycholesterol, is an important enzymatically-derived oxidation product of cholesterol. It is synthesized by the mitochondrial enzyme CYP27A1 and is a key intermediate in an alternative pathway for bile acid synthesis.[1][2]

Regulation of Cholesterol Homeostasis

26-hydroxycholesterol is a potent regulator of cholesterol levels. In cell culture studies, it has been shown to suppress cholesterol biosynthesis by inhibiting the activity of HMG-CoA



reductase.[1] It also downregulates the expression of the low-density lipoprotein (LDL) receptor, thereby reducing cholesterol uptake into cells.[1]

Liver X Receptor (LXR) Activation

As an endogenous signaling molecule, 26-hydroxycholesterol is a ligand for Liver X Receptors (LXRs).[2] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their expression. Key LXR target genes include ABCA1 and ABCG1, which are crucial transporters that mediate the efflux of excess cholesterol from cells, a key step in reverse cholesterol transport.

Role in Disease

The biological importance of this oxysterol is highlighted by the genetic disorder cerebrotendinous xanthomatosis (CTX). CTX is caused by mutations in the CYP27A1 gene, leading to a deficiency in 26-hydroxycholesterol and bile acid synthesis. This results in cholesterol accumulation in various tissues, leading to severe neurological impairment and accelerated atherosclerosis.[1] Emerging research also implicates oxysterols in the development and progression of certain cancers through their modulation of LXR and estrogen receptor signaling pathways.

Applications in Research and Drug Development

The primary application of **(25RS)-26-Hydroxycholesterol-d4** is as a high-purity internal standard for isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. This enables the precise and accurate quantification of endogenous 26-hydroxycholesterol in complex biological samples such as plasma, serum, and tissue homogenates.

Experimental Protocols Quantification of 26-Hydroxycholesterol by LC-MS/MS

This protocol provides a general workflow for the quantification of 26-hydroxycholesterol in human plasma using **(25RS)-26-Hydroxycholesterol-d4** as an internal standard.



1. Sample Preparation:

- To a 100 μL aliquot of human plasma, add 10 μL of a working solution of (25RS)-26 Hydroxycholesterol-d4 (e.g., 50 ng/mL in ethanol) to serve as the internal standard (IS).
- Add 500 μL of ice-cold acetone containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins.
- Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to allow for complete protein precipitation.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- 2. Solid-Phase Extraction (SPE) (Optional Cleanup Step):
- Reconstitute the dried extract in 500 µL of a methanol/water mixture.
- Condition an Oasis HLB SPE cartridge with methanol followed by water.
- · Load the sample onto the cartridge.
- Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar interferences.
- Elute the oxysterols with a high percentage of organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under nitrogen.
- 3. Derivatization (If required for improved sensitivity):
- Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
- Add a derivatizing agent such as picolinoyl chloride or Girard's Reagent P to enhance ionization efficiency.



- Incubate at a specified temperature (e.g., 60°C) for 30 minutes.
- Quench the reaction and prepare for injection.
- 4. LC-MS/MS Analysis:
- LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
- Gradient: A suitable gradient from ~70% B to 100% B over several minutes to separate 26hydroxycholesterol from isomers.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (26-hydroxycholesterol) and the internal standard ((25RS)-26-Hydroxycholesterol-d4). The precursor ion for the d4-standard will be +4 m/z compared to the analyte.
- 5. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Quantify the concentration of the analyte using a calibration curve prepared with known concentrations of non-labeled 26-hydroxycholesterol and a fixed concentration of the internal standard.

LXR Target Gene Activation Assay in Macrophages

This protocol describes a method to assess the ability of 26-hydroxycholesterol to activate LXR signaling in a human macrophage cell line (e.g., THP-1).

1. Cell Culture and Differentiation:



- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
- Differentiate monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.
- After differentiation, replace the medium with fresh, serum-free medium and allow cells to rest for 24 hours.
- 2. Compound Treatment:
- Prepare a stock solution of 26-hydroxycholesterol in ethanol.
- Treat the differentiated THP-1 macrophages with varying concentrations of 26-hydroxycholesterol (e.g., 0.1, 1, 5 μM) or a known synthetic LXR agonist (e.g., T0901317) as a positive control. Use ethanol as a vehicle control.
- Incubate the cells for a specified time (e.g., 18-24 hours).
- 3. RNA Extraction and cDNA Synthesis:
- Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize complementary DNA (cDNA) from 1 μg of total RNA using a reverse transcription kit.
- 4. Quantitative PCR (qPCR):
- Perform qPCR using a SYBR Green-based master mix and primers specific for LXR target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Run the qPCR reaction on a real-time PCR system.
- 5. Data Analysis:

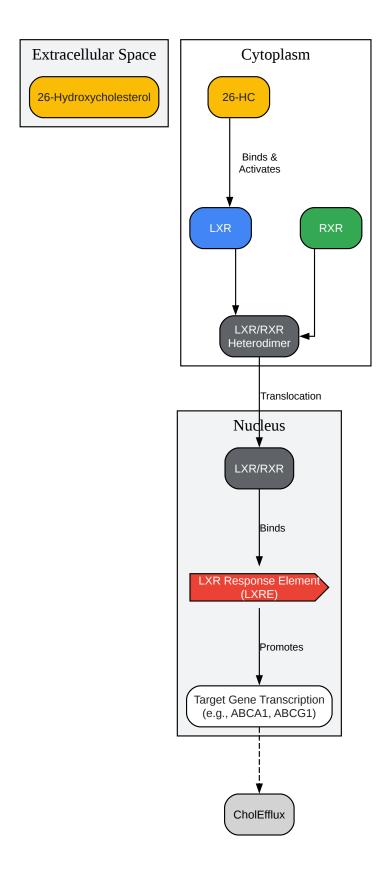


- Calculate the cycle threshold (Ct) values for each gene.
- Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
- Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

Signaling Pathways and Workflows

Visual representations of key biological pathways and experimental workflows provide a clear understanding of the compound's mechanism of action and its application.

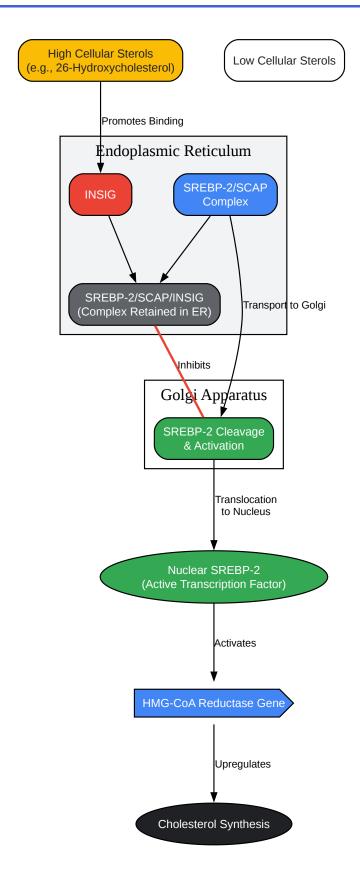




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Caption: LXR signaling pathway activated by 26-Hydroxycholesterol.

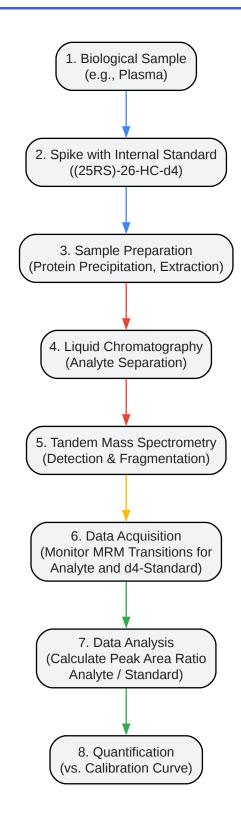




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Caption: Regulation of cholesterol synthesis by cellular sterol levels.





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Caption: Workflow for quantification via isotope dilution LC-MS/MS.



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